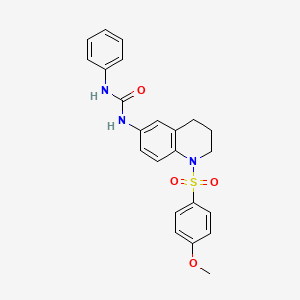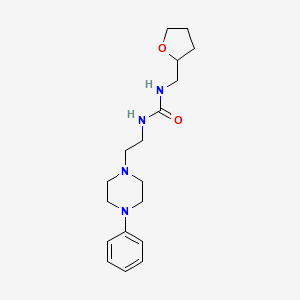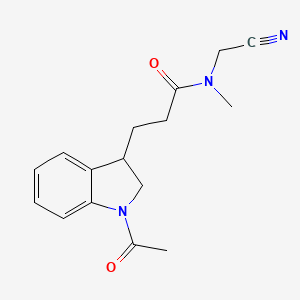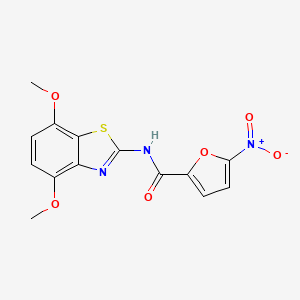
1-(1-((4-甲氧苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a sulfonyl group, a tetrahydroquinoline group, and a phenylurea group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the tetrahydroquinoline group could potentially be synthesized via a Povarov reaction, which is a type of multi-component reaction involving an aniline, an aldehyde, and an activated alkene . The sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for instance, is a type of heterocyclic compound that contains a nitrogen atom . The sulfonyl group is a sulfur-containing functional group that is often involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the sulfonyl group could potentially undergo reactions such as reduction or elimination . The tetrahydroquinoline group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water . The presence of the tetrahydroquinoline group could potentially confer aromatic properties .科学研究应用
不对称合成
开发了一种新的1-芳基-1,2,3,4-四氢异喹啉不对称合成,其中包括使用与1-(1-((4-甲氧苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)-3-苯基脲结构相似的化合物。该过程涉及非对映选择性加成,并产生对映体纯的二氢异喹啉,表明在不对称合成中具有潜在应用 (Wünsch & Nerdinger, 1999).
化学合成和改性
一项研究描述了4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸衍生物的合成,其与查询化合物具有结构相似性。这表明其在有机化学中创建复杂有机结构和中间体的潜力 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
分析化学应用
在分析化学中,开发了一种使用荧光标记分析类似四氢异喹啉 (TIQ) 的高度敏感方法。这表明该化合物在分析方法中具有潜在用途,特别是在基于荧光的检测技术中 (Inoue, Matsubara, & Tsuruta, 2008).
抗癌研究
一项针对1,4-萘醌衍生物的研究表明,该衍生物与查询化合物在结构上相关,对癌细胞系具有显着的细胞毒活性。这表明在抗癌药物开发中探索类似化合物的潜力 (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
复杂有机结构的合成
对与查询结构相似的化合物的研究表明,它们可用于合成复杂的有机结构,例如喹唑啉的衍生物。这些化合物显示出作为利尿剂和抗高血压药的潜力,突出了这些结构在药物化学中的多功能性 (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
组蛋白脱乙酰酶抑制剂的开发
开发了一系列化合物,包括一种与查询化合物在结构上相似的化合物,作为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂,表明在癌症治疗中具有潜在应用,特别是在前列腺癌中 (Liu et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-12-21(13-11-20)31(28,29)26-15-5-6-17-16-19(9-14-22(17)26)25-23(27)24-18-7-3-2-4-8-18/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMATQVMLPBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)
![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)


![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)